1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Overview
Description
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- is a useful research compound. Its molecular formula is C12H26O6 and its molecular weight is 266.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- and its related compounds undergo complex metabolic pathways. For example, oxprenolol, a β-receptor blocking agent structurally related to 1-propanol derivatives, has been found to undergo N-methylation as a metabolic pathway in dogs, which involves N-dealkylation followed by N-methylation (Leeson et al., 1973).
Hepatotoxicity Mechanisms
Studies have explored the hepatotoxic effects of compounds similar to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-. For instance, 1,3-dichloro-2-propanol has been shown to induce hepatotoxicity through oxidative stress and inflammatory responses, highlighting the role of mitogen-activated protein kinases and nuclear factor-kappa B signaling pathways (Lee et al., 2016).
Toxicological Assessments
Toxicological evaluations of related alcohols, such as 1-propoxy-2-propanol, have revealed acute toxicity profiles, indicating systemic toxicity primarily associated with narcosis and severe local effects upon substantial exposure (Ballantyne et al., 1988).
Lymphotropic Prodrug Applications
A glyceride derivative of L-Dopa, which shares a structural resemblance to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-, has been synthesized and tested for its anti-Parkinsonian activity, demonstrating the potential of such compounds in developing therapeutically valuable prodrugs (Garzon-Aburbeh et al., 1986).
Behavioral Teratology
Investigations into the behavioral teratogenicity of industrial alcohols like 1-propanol have provided insights into potential reproductive and developmental toxicities, although the structural similarity to ethanol did not result in consistent behavioral or neurochemical effects in the tested animal models (Nelson et al., 1989).
Properties
IUPAC Name |
3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12-15H,1-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABVNLMIWMRNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCC(COCCCO)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276609 | |
Record name | 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16607-62-8 | |
Record name | 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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